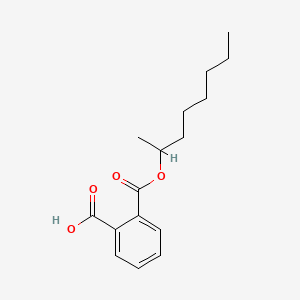

Mono(1-methylheptyl) phthalate

Description

Vt * dCt/dt = Qt * (Cart - Cven,t)

Where:

Vt is the volume of the tissue.

Ct is the concentration in the tissue.

Qt is the blood flow to the tissue.

Cart is the concentration in arterial blood.

Cven,t is the concentration in the venous blood leaving the tissue, which is related to Ct by the tissue:blood partition coefficient (Pt:b), such that Cven,t = Ct / Pt:b.

Metabolism (e.g., in the liver) is incorporated as a loss term, often described by Michaelis-Menten kinetics (Vmax, Km). acs.org

Structure

3D Structure

Properties

CAS No. |

68296-97-9 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

2-octan-2-yloxycarbonylbenzoic acid |

InChI |

InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |

InChI Key |

DUJBEEUYBSLMGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Model Parameterization:the Model Requires Two Categories of Parameters: Physiological and Chemical Specific.

Physiological Parameters: These are specific to the animal model (e.g., rat, mouse) and are obtained from scientific literature. They are generally not chemical-dependent.

Chemical-Specific Parameters: These are unique to M(1-MH)P and must be determined experimentally (in vitro) or through in silico prediction methods (e.g., QSAR).

| Parameter Category | Parameter Name | Description | Source |

|---|---|---|---|

| Physiological | Organ/Tissue Volumes (Vt) | Volume of each model compartment (e.g., liver, fat). | Physiological literature for the specific animal species. nih.gov |

| Blood Flow Rates (Qt) | Rate of blood perfusion to each organ. | Physiological literature for the specific animal species. nih.gov | |

| Cardiac Output | Total blood flow from the heart. | Physiological literature for the specific animal species. | |

| Chemical-Specific (M(1-MH)P) | Tissue:Blood Partition Coefficients (Pt:b) | Ratio of chemical concentration in a tissue to that in blood at steady state. | In vitro experiments or QSAR/in silico prediction. acs.org |

| Metabolic Parameters (Vmax, Km) | Maximum rate and Michaelis-Menten constant for enzymatic metabolism. | In vitro assays using liver microsomes or hepatocytes. acs.org | |

| Fraction Unbound in Plasma (fu) | Fraction of the chemical not bound to plasma proteins. | In vitro equilibrium dialysis. nih.gov | |

| Absorption Rate Constant (ka) | Rate of absorption from the gastrointestinal tract (for oral exposure). | In vitro cell models (e.g., Caco-2) or in vivo studies. acs.org |

Once developed, the model is calibrated and validated by comparing its predictions against experimental pharmacokinetic data from animal studies. dovepress.com This ensures the model accurately represents the in vivo behavior of M(1-MH)P.

Extrapolation Methodologies from In Vitro to In Vivo Systems for M(1-MH)P Kinetics

A significant challenge in toxicology is translating results from in vitro experiments (e.g., cell cultures) to predict what will happen in a whole organism (in vivo). Quantitative In Vitro-to-In Vivo Extrapolation (QIVIVE) is the methodology used to bridge this gap, often facilitated by PBPK models. nih.govfrontiersin.org This approach is essential for contextualizing in vitro toxicity data for M(1-MH)P and making it relevant for risk assessment. researchgate.net

The core principle of QIVIVE is to use the PBPK model in "reverse dosimetry" mode. frontiersin.org Instead of predicting tissue concentrations from an external dose, reverse dosimetry predicts the external dose that would be required to achieve a specific, biologically effective concentration observed in an in vitro assay. frontiersin.org

The key steps in the IVIVE process for M(1-MH)P kinetics are:

Determine In Vitro Point of Departure (POD): An in vitro study is conducted to find the concentration of M(1-MH)P that causes a specific biological effect (e.g., a 10% increase in PPAR activation). This concentration is the in vitro POD. nih.gov

Measure In Vitro Kinetic Parameters: Critical kinetic parameters are measured in vitro. A key parameter is the intrinsic clearance (CLint) in liver cells (hepatocytes). This is determined by incubating M(1-MH)P with hepatocytes and measuring its rate of disappearance. acs.orgnih.gov

Scale In Vitro Clearance to In Vivo Clearance: The in vitro clearance is scaled up to predict the clearance for the whole liver in an intact animal. This involves multiplying the per-cell clearance rate by the total number of hepatocytes in the liver. The equation for scaling intrinsic hepatocyte clearance is:

Clint = Clin vitro × HPGL × Vl

Where:

Clin vitro is the clearance rate per million cells from the in vitro assay.

HPGL is the number of hepatocytes per gram of liver.

Vl is the volume of the liver. nih.gov

PBPK Model Simulation: The scaled in vivo clearance and other chemical-specific parameters are incorporated into the PBPK model for the animal species of interest.

Reverse Dosimetry Calculation: The PBPK model is then run to determine the external dose (e.g., in mg/kg/day) required to produce a steady-state blood or target tissue concentration equivalent to the in vitro POD. This calculated dose is the Human Equivalent Concentration (HEC) or, in this case, the animal equivalent dose. frontiersin.org This allows researchers to compare the doses needed to cause an effect with potential real-world exposure levels. nih.gov

This IVIVE process is crucial for reducing reliance on animal testing by allowing data from high-throughput in vitro screens to be translated into meaningful predictions of in vivo toxicity and pharmacokinetics for compounds like Mono(1-methylheptyl) phthalate (B1215562). researchgate.netnih.gov

Environmental Occurrence, Distribution, and Transport Dynamics of Mono 1 Methylheptyl Phthalate

Research on M(1-MH)P Presence in Aquatic Ecosystems

Research specifically quantifying the presence and concentrations of Mono(1-methylheptyl) phthalate (B1215562) in aquatic ecosystems is notably limited. Much of the existing literature on phthalate contamination focuses on more commonly used phthalates and their metabolites, such as those derived from Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). nih.govresearchgate.net However, general principles of phthalate behavior in aquatic environments can provide an understanding of the likely occurrence and distribution of M(1-MH)P.

Detection in Marine and Estuarine Environments

Specific detection and concentration data for M(1-MH)P in marine and estuarine environments are not well-documented in existing research. However, studies focusing on other phthalate monoesters in these ecosystems indicate that they are frequently detected. researchgate.netnih.gov Marine and estuarine environments are ultimate sinks for many land-based pollutants, including phthalates, which are transported via rivers and atmospheric deposition. onehealthcommission.org

Research has shown that monoalkyl phthalate esters (MPEs) can be used as markers for phthalate contamination in marine organisms. nih.gov The detection of various MPEs in marine biota suggests that if bis(1-methylheptyl) phthalate is present, M(1-MH)P could also be found in these organisms through metabolic processes. nih.gov The distribution of phthalates in estuarine and marine environments is influenced by factors such as freshwater inputs, industrial and urban discharges, and the tendency of more hydrophobic phthalates to associate with suspended particulate matter and sediment. onehealthcommission.org

Concentrations in Wastewater Treatment Plant Influent, Effluent, and Sludge

There is a significant lack of specific data on the concentrations of M(1-MH)P in wastewater treatment plants (WWTPs). However, WWTPs are a major pathway for phthalates to enter the aquatic environment. researchgate.netnih.gov Studies have extensively monitored other phthalates and their monoesters in WWTPs, providing a framework for understanding the likely behavior of M(1-MH)P.

Phthalates enter WWTPs through domestic and industrial wastewater. researchgate.net During treatment, parent phthalate diesters can be partially degraded into their corresponding monoesters. nih.gov The removal efficiency of phthalates in WWTPs varies depending on the compound's properties and the treatment processes employed. nih.govfrontiersin.org More hydrophobic phthalates tend to adsorb to sludge, while more water-soluble ones may remain in the treated effluent. nih.govepa.gov

Table 2: General Fate of Phthalates in Wastewater Treatment Plants

| Phthalate Type | Typical Behavior in WWTPs |

| Parent Diesters | Can be partially removed through biodegradation and adsorption to sludge. |

| Monoester Metabolites | Can be formed during treatment and may be present in both effluent and sludge. |

Note: This table provides a general overview. Specific data for Mono(1-methylheptyl) phthalate is not available.

Investigations of M(1-MH)P in Terrestrial Matrices

Direct research on the occurrence and fate of M(1-MH)P in terrestrial matrices is scarce. The behavior of this compound in soils and sediments is largely inferred from studies on its parent compound and other phthalates.

Occurrence and Fate in Agricultural and Urban Soils

Specific data on the occurrence of M(1-MH)P in agricultural and urban soils could not be found in the reviewed literature. However, phthalate contamination of soils is a recognized issue, stemming from sources such as the application of sewage sludge, irrigation with treated wastewater, and the use of plastic materials in agriculture (e.g., mulching films). nih.govwur.nl

The fate of phthalates in soil is influenced by their physicochemical properties and environmental conditions. canada.ca Biodegradation is a key process, with degradation rates varying based on the phthalate's molecular structure and the microbial activity in the soil. canada.ca Phthalates can adsorb to soil organic matter, which can reduce their mobility and bioavailability. canada.ca

Presence in Sediments from Aquatic Systems

While specific studies on M(1-MH)P in sediments are lacking, sediments are known to be a significant reservoir for many phthalates in aquatic systems. amazonaws.comresearchgate.net Due to their hydrophobic nature, many phthalates and their metabolites tend to partition from the water column to the sediment. frontiersin.orgindustrialchemicals.gov.au This is particularly true for higher molecular weight phthalates. frontiersin.org

The presence of other phthalate monoesters has been documented in marine and freshwater sediments. amazonaws.com The degradation of parent phthalate diesters within the sediment can lead to the formation of monoesters. industrialchemicals.gov.au The persistence of these compounds in sediment can be greater than in the water column, especially under low-oxygen conditions. industrialchemicals.gov.au

Table 3: General Distribution of Phthalates in Aquatic Sediments

| Phthalate Type | General Behavior in Sediments |

| Parent Diesters | Tend to accumulate in sediments, especially more hydrophobic compounds. |

| Monoester Metabolites | Can be formed in situ from the degradation of parent compounds and may persist. |

Note: This table provides a general overview. Specific data for this compound is not available.

Atmospheric Distribution and Long-Range Transport Research of M(1-MH)P

Phthalates are considered semi-volatile organic compounds (SVOCs), meaning they can be released from consumer products and industrial processes into the atmosphere. Their subsequent distribution is governed by their physicochemical properties and atmospheric conditions.

In the atmosphere, phthalates and their monoester metabolites partition between the gaseous phase and airborne particulate matter. researchgate.netnih.gov This distribution is critical to their atmospheric lifetime and transport potential. The partitioning behavior is influenced by the compound's vapor pressure and the ambient temperature; compounds with lower vapor pressure and at cooler temperatures tend to adsorb more readily onto particles. sci-hub.se As a medium-chain monoester, M(1-MH)P is expected to exist in both the gaseous state and adsorbed onto atmospheric particles.

While specific atmospheric concentration data for M(1-MH)P are not available, studies on other prevalent phthalates illustrate the typical ranges found in various environments. Higher molecular weight phthalates, which are more analogous to the parent compound of M(1-MH)P, are frequently detected on fine particulate matter (PM₂.₅). aaqr.org For instance, a study in Shanghai detected a wide range of phthalates bound to PM₂.₅, with concentrations varying between warm and cold periods. aaqr.org A Swedish screening program found that while the parent diester di-(2-ethyl)hexyl phthalate (DEHP) was most common, other iso-phthalates were detected in all matrices except biota and human urine. diva-portal.org

Table 1: Representative Atmospheric Concentrations of Selected Parent Phthalates in Gaseous and Particulate Phases in the South China Sea

This table presents data for analogous parent phthalate compounds to illustrate typical environmental concentrations, as specific data for M(1-MH)P is not available.

| Phthalate Ester | Average Concentration (ng/m³) - Gas Phase | Average Concentration (ng/m³) - Particle Phase |

| Diisobutyl phthalate (DiBP) | 5.18 | Not specified |

| Di-n-butyl phthalate (DnBP) | 3.94 | Not specified |

| Di-(2-ethylhexyl) phthalate (DEHP) | 1.47 | Not specified |

| Dimethyl phthalate (DMP) | 0.74 | Not specified |

| Diethyl phthalate (DEP) | 0.23 | Not specified |

| Data sourced from a 2023 study on air-sea exchange in the South China Sea. acs.org |

The removal of phthalates from the atmosphere occurs through wet and dry deposition. nih.gov Dry deposition involves the gravitational settling of particulate matter to which compounds like M(1-MH)P are adsorbed. epa.gov Wet deposition, or washout, occurs when rain or snow scavenges both gaseous and particulate-phase compounds from the air, transferring them to terrestrial and aquatic surfaces. nih.govecetoc.org

The efficiency of these deposition pathways varies by compound. Studies have shown that phthalates are primarily associated with particles in depositional fluxes. researchgate.net Research in the South China Sea estimated significant net atmospheric deposition for several phthalates, indicating that this is a major pathway for their entry into marine environments. nih.govnih.gov For example, the net deposition was dominated by DiBP and DnBP. nih.gov Conversely, some higher molecular weight phthalates like DEHP can experience net volatilization from water back to the air under certain conditions. nih.govnih.gov The high washout ratios for some phthalates suggest they are efficiently removed from the atmosphere by rain, which may limit their potential for long-range atmospheric transport. nih.gov

Mechanistic Investigations of Mono 1 Methylheptyl Phthalate at Molecular and Cellular Levels

Research on Endocrine Receptor Modulation by M(1-MH)P

The endocrine-disrupting potential of phthalates is a subject of extensive research, with many studies focusing on their interaction with various nuclear receptors. These interactions can lead to the disruption of hormonal signaling pathways that are crucial for normal physiological functions. The following sections detail the current understanding of how Mono(1-methylheptyl) phthalate (B1215562) (M(1-MH)P) interacts with key endocrine receptors at the molecular level.

In Vitro Androgen Receptor Antagonism and Binding Affinity Studies

Direct in vitro studies specifically investigating the binding affinity and antagonistic or agonistic activity of Mono(1-methylheptyl) phthalate with the androgen receptor (AR) are not extensively documented in publicly available research. However, broader studies on various phthalate metabolites provide some context.

Research using highly sensitive reporter gene assays to characterize the effects of 22 different phthalates, including three monoester metabolites, on human androgen receptor (hAR) activity found that the tested monoesters did not have any discernible effect on receptor activity. researchgate.net This suggests that, as a monoester, M(1-MH)P may also exhibit little to no direct interaction with the androgen receptor. The same study also noted that phthalate diesters with very long alkyl side chains (diheptyl) were inactive, indicating that the size and structure of the alkyl group are critical for receptor interaction. researchgate.net

Other studies on structurally related phthalate metabolites, such as Mono-(2-ethylhexyl) phthalate (MEHP), have shown conflicting results regarding anti-androgenic activity. Some in vitro assays revealed that MEHP possesses anti-androgenic effects, while others reported no activity. mdpi.comnih.govresearchgate.net For instance, a study using a yeast androgen bioassay (YAS) determined that MEHP exhibited anti-androgenic effects with an IC50 value of 736 μM. mdpi.comnih.gov The mechanism for this inhibition was suggested to be non-receptor-mediated. mdpi.comnih.gov Given the inconsistencies and the lack of direct data for M(1-MH)P, its specific activity at the androgen receptor remains an area requiring further investigation.

Estrogen Receptor Agonism/Antagonism and Transcriptional Activity Research

Similar to the androgen receptor, direct experimental data on the interaction of M(1-MH)P with estrogen receptors (ERα and ERβ) is limited. General studies on phthalate monoesters, however, offer some insights.

In a comprehensive study evaluating 22 phthalates, the tested monoester metabolites were found to have no effect on the transcriptional activities of human estrogen receptor alpha (hERα) and human estrogen receptor beta (hERβ). researchgate.net This finding suggests that M(1-MH)P, as a monoester metabolite, may also be inactive in directly modulating ER-mediated transcriptional activity. Phthalates are known to readily cross cell membranes and enter the cytoplasm, where they could potentially bind to estrogen receptors, induce their dimerization, and initiate transcriptional activity. researchgate.net However, the chemical structure of the phthalate, particularly the side chain, appears to be a key determinant of this interaction. researchgate.net

Studies on the related metabolite MEHP have generally reported a lack of estrogenic activity in various in vitro assays, including yeast estrogen bioassays (YES) and reporter gene assays in human cell lines. mdpi.comresearchgate.net However, some research has indicated that MEHP can exhibit anti-estrogenic activity. mdpi.comnih.gov In a yeast-based assay, MEHP showed anti-estrogenic effects with a calculated IC50 of 125 μM, and this inhibition was found to be receptor-mediated. mdpi.comnih.gov The potential for M(1-MH)P to act as an antagonist at the estrogen receptor has not been specifically studied and warrants further research.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation and Ligand Binding Assays

This compound has been identified as an activator of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a central role in lipid and carbohydrate metabolism. nih.gov

In vitro studies using Chinese hamster ovary-reporter cells demonstrated that M(1-MH)P is capable of activating multiple PPAR isoforms. Specifically, it was shown to activate PPARα and PPARγ, with most phthalate esters tested showing a stronger activation of PPARγ. endocrinedisruption.org Uniquely among many of the tested compounds, M(1-MH)P also activated PPARδ and interacted with a specific PPARδ-response element. endocrinedisruption.org This broad-spectrum activation of PPAR isoforms suggests that M(1-MH)P can influence a wide range of metabolic processes.

To further understand the interaction at a molecular level, computational docking simulations have been employed. These studies modeled the binding of various phthalate monoesters, including M(1-MH)P, to the ligand-binding domain (LBD) of PPARγ. Although an experimental EC₅₀ value for M(1-MH)P trans-activation of PPARγ is not available, the computational models predicted an intermediate binding energy score, suggesting a moderate affinity for the receptor. The predicted binding orientation involves key interactions:

Hydrogen Bonding : The carboxyl group of the phthalate is predicted to form hydrogen bonds with the amino acid residues H323 and H449 within the AF-2 domain of PPARγ.

Steric Compatibility : The 1-methylheptyl chain is thought to occupy a hydrophobic subpocket, which enhances binding without causing steric hindrance.

Table 1: Summary of M(1-MH)P Interaction with PPARs

| Receptor | Activity | Research Finding |

|---|---|---|

| PPARα | Agonist | Activated in CHO-reporter cell assays. endocrinedisruption.org |

| PPARγ | Agonist | Activated in CHO-reporter cell assays endocrinedisruption.org; Predicted moderate binding affinity in computational docking studies. |

| PPARδ | Agonist | Activated in CHO-reporter cell assays and interacted with a specific PPARδ-response element. endocrinedisruption.org |

Glucocorticoid and Thyroid Hormone Receptor Interactions

Direct evidence for the binding and modulation of glucocorticoid (GR) and thyroid hormone receptors (TR) by M(1-MH)P is not well-established. However, research on other phthalates suggests potential indirect mechanisms of interaction.

Glucocorticoid Receptor: Studies on MEHP indicate that phthalates may not directly bind to the GR but can influence glucocorticoid signaling. For example, MEHP was found to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in murine gonadotrope cells. nih.gov This enzyme is responsible for inactivating glucocorticoids. By inhibiting 11β-HSD2, MEHP can effectively increase the local concentration and potency of glucocorticoids, thereby amplifying their physiological effects. nih.gov Furthermore, some research suggests that the induction of certain metabolic enzymes (like CYP3A4) by phthalates is dependent on the GR-mediated expression of the Pregnane X Receptor (PXR), indicating a complex interplay between these signaling pathways. nih.gov

Thyroid Hormone Receptor: The effects of phthalates on the thyroid system have been documented, with many studies focusing on the parent compound DEHP and its primary metabolite, MEHP. These studies show that phthalate exposure can alter the levels of circulating thyroid hormones. plos.orgnih.gov The proposed mechanisms involve changes in the transcription of genes that are critical for thyroid hormone synthesis, transport, and metabolism. plos.org For instance, exposure to MEHP in zebrafish larvae led to decreased whole-body thyroxine (T4) content and altered the expression of genes in the hypothalamic-pituitary-thyroid (HPT) axis. plos.org While direct binding studies of M(1-MH)P to the thyroid hormone receptor are lacking, computational modeling of DEHP has suggested that it can fit stably within the TRα ligand-binding pocket with a binding energy comparable to the native hormone, T3. mdpi.com This suggests a plausible mechanism by which some phthalates could directly interfere with TR function.

Cellular Signaling Pathway Perturbations Induced by M(1-MH)P

Beyond direct receptor modulation, M(1-MH)P and other phthalates can disrupt fundamental cellular signaling pathways, leading to a cascade of downstream effects.

Investigation of Intracellular Calcium Homeostasis Disruption

The maintenance of intracellular calcium (Ca²⁺) homeostasis is vital for a multitude of cellular processes, including signal transduction, neurotransmission, and muscle contraction. Disruption of this delicate balance can lead to cellular dysfunction.

While direct studies on M(1-MH)P's effect on calcium signaling are scarce, research on other phthalates provides evidence for such interactions. A general mechanism proposed is that phthalates may engage G protein-coupled receptors (GPCRs), which in turn activate downstream pathways leading to an increase in intracellular calcium levels. researchgate.net

More specific research has demonstrated that certain phthalate diesters can suppress Ca²⁺ signaling coupled to nicotinic acetylcholine (B1216132) receptors (nAChRs) in bovine adrenal chromaffin cells. nih.gov This study found that the inhibitory potency of the phthalates was related to their chemical structure, specifically the length of the dialkyl chains. nih.gov Although M(1-MH)P was not among the tested compounds, this study provides a clear mechanism by which phthalates can interfere with ion channel function and disrupt calcium homeostasis.

Table 2: Effects of Various Phthalates on Nicotinic Acetylcholine Receptor (nAChR)-Coupled Calcium Signaling

| Phthalate Compound | Potency of Inhibition on Ca²⁺ Response |

|---|---|

| Di-n-pentyl phthalate (DPP) | Strongest |

| Benzyl-n-butyl phthalate (BBP) | ↓ |

| Di-n-butyl phthalate (DBP) | ↓ |

| Dicyclohexyl phthalate (DCHP) | ↓ |

| Di-n-hexyl phthalate (DHP) | ↓ |

| Di-n-propyl phthalate (DPrP) | ↓ |

| Di-(2-ethylhexyl) phthalate (DEHP) | ↓ |

| Di-n-ethyl phthalate (DEP) | Weakest |

Data from a study on bovine adrenal chromaffin cells. nih.gov

Studies on Oxidative Stress Induction and Antioxidant Defense Mechanisms

Research into the specific effects of this compound [M(1-MH)P] on oxidative stress is limited; however, the broader class of phthalate monoesters, particularly Mono-(2-ethylhexyl) phthalate (MEHP), has been studied more extensively, providing a framework for potential mechanisms. Phthalates are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can overwhelm the cellular antioxidant defense systems. plos.orgmdpi.comoup.com This imbalance can lead to oxidative damage to cellular components. mdpi.com

Studies on MEHP demonstrate that exposure can lead to a dose-dependent increase in ROS generation in various cell types, including human umbilical vein endothelial cells (HUVEC) and mouse ovarian antral follicles. plos.orgnih.gov This increase in ROS is often accompanied by a rise in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and alterations in the endogenous antioxidant defense system. plos.orgmdpi.com For instance, exposure to MEHP has been shown to decrease levels of glutathione (B108866) (GSH), a critical cellular antioxidant, while affecting the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPX). plos.orgnih.gov In some contexts, MEHP exposure inhibits the expression and activities of SOD1 and GPX. nih.gov The antioxidant N-acetylcysteine (NAC) has been shown to effectively block MEHP-induced ROS generation, highlighting the role of oxidative stress in its cellular toxicity. plos.orgnih.gov

While these findings relate to MEHP and other phthalates, they suggest that a primary mechanism of M(1-MH)P toxicity at the cellular level could involve the induction of oxidative stress and the disruption of antioxidant defenses.

Table 1: Effects of the Related Phthalate MEHP on Oxidative Stress Markers

| Cell Type | Marker | Observed Effect | Reference |

|---|---|---|---|

| HUVEC Cells | Reactive Oxygen Species (ROS) | Increased | plos.org |

| HUVEC Cells | Malondialdehyde (MDA) | Increased | plos.org |

| HUVEC Cells | Glutathione (GSH) | Decreased | plos.org |

| HUVEC Cells | Superoxide Dismutase (SOD) | Increased Activity | plos.org |

| Mouse Antral Follicles | Reactive Oxygen Species (ROS) | Increased | nih.gov |

| Mouse Antral Follicles | Superoxide Dismutase (SOD1) | Inhibited Expression & Activity | nih.gov |

Research into Apoptotic and Necrotic Cell Death Pathways

The induction of programmed cell death (apoptosis) and unregulated cell death (necrosis) is a documented consequence of exposure to certain phthalate metabolites. Research has shown that phthalates can trigger apoptosis through various signaling pathways, often linked to preceding events like oxidative stress. plos.orgresearchgate.net

For the related compound MEHP, studies have demonstrated its ability to induce apoptosis in a dose-dependent manner in HUVEC cells, mouse spermatogonia-derived (GC-1) cells, and other cell types. plos.orgmdpi.com The apoptotic process initiated by MEHP often involves the mitochondria-dependent pathway. plos.org Key events in this pathway include the loss of mitochondrial membrane potential, the release of cytochrome C from the mitochondria into the cytoplasm, and the subsequent activation of a cascade of caspase enzymes. plos.org Specifically, the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase, caspase-3, has been observed. plos.org

Furthermore, MEHP exposure has been found to alter the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. plos.orgnih.gov This includes an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio that favors apoptosis. plos.orgnih.gov In some cell lines, such as the European sea bass embryonic cell line (DLEC), MEHP was found to cause a dose-dependent reduction in viability, with necrosis observed only at the highest concentrations, while significant apoptosis was not detected. iss.itiss.it This suggests that the specific cell death pathway activated can be cell-type dependent.

While direct research on M(1-MH)P is not available, the mechanisms observed for MEHP suggest that M(1-MH)P could potentially induce cell death by activating intrinsic apoptotic pathways involving mitochondrial dysfunction and the modulation of caspase and Bcl-2 family proteins.

Table 2: Modulation of Apoptotic Pathway Proteins by the Related Phthalate MEHP

| Cell Type | Protein/Factor | Observed Effect | Reference |

|---|---|---|---|

| HUVEC Cells | Bax/Bcl-2 Ratio | Increased | plos.org |

| HUVEC Cells | Caspase-3 | Activated | plos.org |

| HUVEC Cells | Caspase-8 | Activated | plos.org |

| HUVEC Cells | Caspase-9 | Activated | plos.org |

| HUVEC Cells | Cytochrome C | Released from Mitochondria | plos.org |

| Mouse Antral Follicles | Bax | Increased Expression | nih.gov |

| Mouse Antral Follicles | Bcl-2 | Decreased Expression | nih.gov |

Modulation of Cell Proliferation and Differentiation Pathways

This compound has been directly implicated in the modulation of cellular differentiation. In a significant in vitro study using F9 teratocarcinoma cells, a model system for detecting teratogenic potential, M(1-MH)P was one of only five phthalate-related compounds tested that induced cell differentiation. nih.govresearchgate.net This effect was linked to the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARδ. nih.gov The study found that the same compounds that induced F9 cell differentiation also activated PPARδ and interacted with a specific PPARδ-response element, suggesting a receptor-mediated mechanism for the observed effects. nih.gov

While direct data on M(1-MH)P's effect on cell proliferation is scarce, studies on the related metabolite MEHP show complex effects. MEHP has been found to inhibit cell proliferation in some models, such as in pancreatic beta cells and mouse ovarian antral follicles. nih.govnih.gov This inhibition is often associated with the downregulation of key cell-cycle regulators. For example, in antral follicles, MEHP exposure decreased the expression of cyclins (Ccnd2, Ccne1) and cyclin-dependent kinase 4 (Cdk4). nih.gov Conversely, in other models like human breast cancer cells, certain phthalates have been associated with increased proliferation, an effect mediated by PPARα activation. researchgate.net

These findings indicate that M(1-MH)P can actively modulate cellular pathways, particularly differentiation, through the activation of nuclear receptors like PPARδ. Its effects on cell proliferation are less clear but may involve the regulation of cell cycle machinery, potentially in a cell-type-specific manner.

Table 3: Observed Effects of M(1-MH)P on Cellular Differentiation

| Cell Type | Pathway/Receptor | Observed Effect | Reference |

|---|---|---|---|

| F9 Teratocarcinoma Cells | Cell Differentiation | Induced | nih.govresearchgate.net |

Gene Expression, Epigenetic Modifications, and Proteomic/Metabolomic Profiling

Transcriptomic Analysis (e.g., RNA-seq, qPCR) of M(1-MH)P-Responsive Genes

No transcriptomic studies focusing specifically on this compound were identified. However, research on the closely related metabolite MEHP provides insight into the potential transcriptomic alterations that could be induced by this class of compounds.

High-throughput RNA sequencing (RNA-seq) has been used to analyze global gene expression changes in response to MEHP in various cell types. In a study using mouse Sertoli (TM4) cells, MEHP treatment resulted in hundreds of differentially expressed genes (DEGs). nih.gov Gene Ontology (GO) analysis indicated that these DEGs were associated with the extracellular region, and pathway analysis identified changes in pathways such as 'terpenoid backbone biosynthesis'. nih.gov

In human placental cell models, MEHP exposure also caused significant changes in the transcriptome, affecting both mRNA and long non-coding RNAs (lncRNAs). nih.gov These changes were dependent on the concentration, cell type (extravillous trophoblasts vs. syncytiotrophoblasts), and fetal sex, with male placental cells showing greater responsiveness. nih.gov Pathway analysis revealed enrichment for several KEGG pathways and identified ligand-inducible nuclear hormone transcription factors like PPARG, PPARD, ESR1, and AR as being significantly enriched, confirming known mechanisms of phthalate disruption. nih.gov

Quantitative PCR (qPCR) has been used to validate transcriptomic findings and to analyze specific genes. For instance, qPCR confirmed that MEHP treatment of mouse spermatogonia-derived cells (GC-1) led to a dose-dependent downregulation of the mRNA expression of Tert (the catalytic subunit of telomerase), c-Myc, and upstream transcription factors of c-Myc such as Ctcf, Stat3, and Esr1. mdpi.com

These studies on MEHP highlight that phthalate monoesters can induce widespread changes in gene expression, affecting pathways related to metabolism, cell signaling, and reproduction. It is plausible that M(1-MH)P would elicit similar, though potentially distinct, transcriptomic responses.

Table 4: Summary of Transcriptomic Findings for the Related Phthalate MEHP

| Cell Model | Technique | Key Findings | Reference |

|---|---|---|---|

| Mouse Sertoli (TM4) Cells | RNA-seq | Hundreds of DEGs; pathways like 'terpenoid backbone biosynthesis' affected. | nih.gov |

| Human Placental Cells | RNA-seq | DEGs identified; changes dependent on dose, sex, and cell type; enrichment of nuclear receptor TFs (PPARG, PPARD). | nih.gov |

Research on DNA Methylation and Histone Modification Patterns

Direct research on DNA methylation or histone modification patterns specifically induced by M(1-MH)P is not currently available. However, studies investigating other phthalate metabolites have established that this class of environmental compounds can influence epigenetic marks. Epigenetic modifications are a potential mechanism through which phthalates exert long-lasting effects on health. nih.govnih.gov

Several studies have linked in utero exposure to various phthalate metabolites with altered DNA methylation patterns in cord blood and placental tissue. nih.govnih.govd-nb.info For example, urinary concentrations of MEHP metabolites have been associated with changes in DNA methylation in candidate genes in children. nih.gov Epigenome-wide association studies (EWAS) have identified differential DNA methylation at multiple CpG sites in cord blood in relation to exposure to different phthalates. nih.gov In first-trimester placenta, high phthalate exposure was associated with significantly altered methylation and gene expression in 39 genes, including the epidermal growth factor receptor (EGFR). d-nb.info Other studies have linked metabolites like mono-n-butyl phthalate (MnBP) to altered methylation of the progesterone (B1679170) receptor (PGR) gene in uterine leiomyoma. researchgate.net

These findings from studies on other phthalates suggest that M(1-MH)P could potentially alter cellular function by modifying the epigenome. However, research is needed to determine if M(1-MH)P induces such changes and to identify the specific genomic regions and histone marks that may be affected.

Table 5: Examples of DNA Methylation Changes Associated with Phthalate Metabolite Exposure

| Phthalate Metabolite(s) | Tissue/Cell Type | Gene/Region | Observed Effect | Reference |

|---|---|---|---|---|

| MEHHP, MEOHP | Placenta | IGF2 | Inverse association with methylation | d-nb.info |

| MEP | Cord Blood | Alu & LINE-1 repeats | Hypomethylation | nih.gov |

| Multiple Phthalates | Placenta (1st Trimester) | EGFR | Altered methylation and expression | d-nb.info |

Proteomic Characterization of Protein Expression Alterations

Specific proteomic studies profiling the global protein expression alterations in response to M(1-MH)P have not been published. However, research on the related phthalate MEHP and computational studies involving M(1-MH)P provide some insights into potential protein-level interactions and consequences.

A study combining metabolomics, proteomics, and gene expression analysis in differentiated murine adipocytes found that MEHP exposure led to significant alterations in pathways regulated by peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov Proteomic analysis revealed changes in the levels of enzymes involved in lipogenesis and lipid oxidation, consistent with increased PPARγ activity. nih.gov

In a different context, a study in GC-1 spermatogonia cells used Western blot analysis to show that MEHP exposure decreased the protein expression levels of TERT (the catalytic subunit of telomerase), c-Myc, and its upstream transcription factors CTCF, ESR1, and C-JUN. mdpi.com This demonstrates a targeted effect on proteins involved in telomere maintenance and cell cycle regulation. Another study found that MEHP could alter the level and phosphorylation state of eIF4E-binding protein (eIF4E-BP) and the amount of eIF4G in the eIF4F complex, impacting protein synthesis. plos.orgsemanticscholar.org

While experimental proteomic data for M(1-MH)P is lacking, computational docking studies have predicted its interaction with specific proteins. One such study screened multiple phthalate monoesters for their binding affinity to the PPARγ ligand-binding domain. vulcanchem.com The model predicted that the carboxyl group of M(1-MH)P could form hydrogen bonds with key amino acid residues (H323, H449) in the receptor's active site, suggesting it may act as a PPARγ agonist. vulcanchem.com This aligns with findings for MEHP and suggests that a key proteomic consequence of M(1-MH)P exposure could be the modulation of PPARγ target proteins.

Table 6: Summary of Protein-Level Alterations by Related Phthalates and M(1-MH)P Predictions

| Compound | Cell/Model Type | Protein/Pathway | Observed/Predicted Effect | Reference |

|---|---|---|---|---|

| MEHP | Murine Adipocytes | PPARγ-regulated pathways | Altered protein levels (lipogenesis, lipid oxidation) | nih.gov |

| MEHP | GC-1 Spermatogonia | TERT, c-Myc, CTCF, ESR1, C-JUN | Decreased protein expression | mdpi.com |

| MEHP | HEK-293T Cells | eIF4E-BP, eIF4G | Altered levels and/or phosphorylation | plos.orgsemanticscholar.org |

Metabolomic Profiling for Identification of Perturbed Biochemical Pathways

Metabolomic analysis of individuals exposed to phthalates has revealed significant alterations in various biochemical pathways, providing insights into the mechanisms of action of these compounds. While specific metabolomic studies on this compound (M(1-MH)P) are limited, research on the broader class of phthalates, including its close structural analogs, points towards common metabolic disturbances. These studies, which analyze metabolites in biological samples like plasma and urine, help to construct a picture of the systemic effects of phthalate exposure. nih.gov

Key biochemical pathways found to be perturbed by phthalate metabolites include:

Lipid Metabolism and Biogenesis: Exposure to phthalates has been associated with changes in lipid profiles. Metabolomic studies suggest an enhancement of lipid biogenesis. nih.gov For instance, the active metabolite of Di(2-ethylhexyl) phthalate (DEHP), Mono(2-ethylhexyl) phthalate (MEHP), is known to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism. nih.govmdpi.com This activation can lead to increased fat cell formation and altered energy metabolism in fat cells. mdpi.comresearchgate.net

Inflammation: Phthalate exposure is linked to inflammatory responses. Studies have shown that MEHP can induce a pro-inflammatory state in differentiated adipocytes, characterized by the increased expression of major inflammatory cytokines. nih.gov This inflammatory effect is also, at least in part, mediated by PPARγ. nih.gov

Nucleic Acid Metabolism: An interesting finding from metabolomic studies is the association between phthalate levels and the accumulation of nucleic acid degradation products. nih.gov This suggests that phthalate exposure may lead to increased nucleic acid turnover or impaired salvage pathways. nih.gov Furthermore, the process of converting hypoxanthine (B114508) to xanthine, which can be affected, also generates hydrogen peroxide, potentially exacerbating oxidative stress. nih.gov

Oxidative Stress: The generation of reactive oxygen species and subsequent oxidative stress is another pathway implicated in phthalate toxicity. Perturbations in energy metabolism and inflammation can contribute to an environment of increased oxidative stress within cells. mdpi.com

These findings from metabolomic profiling highlight that phthalates can disrupt fundamental cellular processes. The table below summarizes the key pathways affected by phthalate exposure, as identified through metabolomic studies.

Table 1: Biochemical Pathways Perturbed by Phthalate Exposure

| Biochemical Pathway | Observed Perturbation | Potential Consequence | Supporting Evidence Source Index |

|---|---|---|---|

| Lipid Metabolism | Enhanced lipid biogenesis, activation of PPARγ. | Altered adipocyte differentiation and energy metabolism. | nih.govmdpi.comresearchgate.net |

| Inflammation | Increased expression of inflammatory cytokines. | Induction of a pro-inflammatory state in tissues like adipose tissue. | nih.govnih.gov |

| Nucleic Acid Metabolism | Accumulation of nucleic acid degradation products. | Increased nucleic acid turnover and potential for DNA damage. | nih.gov |

| Oxidative Stress | Increased production of reactive oxygen species. | Cellular damage and contribution to other pathological processes. | nih.gov |

Advanced In Vitro and Cell-Based Model Systems for Mechanistic Studies of M(1-MH)P

To elucidate the specific cellular and molecular mechanisms of M(1-MH)P, researchers utilize a variety of advanced in vitro and cell-based models. These systems allow for controlled experiments to dissect the compound's effects on specific cell types and biological processes, moving beyond associative findings from exposure studies.

Established mammalian cell lines are crucial tools for investigating the mechanisms of M(1-MH)P toxicity due to their homogeneity and ease of culture. Studies on analogous phthalate monoesters have yielded significant findings in various cell models.

Leydig Cell Models: Leydig cells are the primary producers of testosterone (B1683101) in the testes. Cell lines such as MA-10 and MLTC-1 are used to study effects on steroidogenesis. Research on MEHP, a structural analog of M(1-MH)P, has shown that it can significantly reduce hormone-induced steroid hormone production in these cell lines. nih.gov The mechanism involves the repression of cAMP-induced Star (Steroidogenic Acute Regulatory protein) promoter activity, which is critical for cholesterol transport into the mitochondria—the rate-limiting step in steroid hormone synthesis. nih.gov

Sertoli Cell Models: Sertoli cells are essential for testis development and spermatogenesis, forming the blood-testis barrier. In vitro studies using primary rat Sertoli cells have demonstrated that active phthalate monoesters can inhibit follicle-stimulating hormone (FSH)-stimulated cyclic AMP (cAMP) accumulation. nih.gov This disruption of FSH signaling is a key indicator of Sertoli cell dysfunction. frontiersin.org Furthermore, some phthalates stimulate lactate (B86563) secretion, a crucial energy source for germ cells, suggesting a complex metabolic disruption. nih.gov

Adipocyte Cell Models: Adipocyte cell lines, such as the mouse 3T3-L1 line, are used to study the effects of environmental chemicals on fat cell differentiation and metabolism. Phthalate metabolites like MEHP have been shown to promote adipogenesis in these cells, an effect mediated through the activation of PPARγ. mdpi.comfrontiersin.org This pro-adipogenic property is a key aspect of their function as "obesogens."

Hepatocyte Cell Models: The liver is a primary site of phthalate metabolism. While specific studies on M(1-MH)P in hepatocyte cell lines are not prominent, research on MEHP has shown it can inhibit protein synthesis in isolated rat hepatocytes. semanticscholar.org This suggests a potential for direct hepatotoxicity by interfering with essential cellular functions.

Table 2: Effects of Phthalate Monoesters in Established Mammalian Cell Lines

| Cell Line Model | Phthalate Studied (Analog) | Observed Effect | Mechanistic Insight | Supporting Evidence Source Index |

|---|---|---|---|---|

| Leydig Cells (MA-10, MLTC-1) | MEHP | Decreased testosterone production. | Inhibition of STAR protein expression and cholesterol transport. | nih.gov |

| Sertoli Cells (Primary Rat) | MEHP | Inhibition of FSH-stimulated cAMP accumulation. | Disruption of key hormonal signaling pathways. | nih.gov |

| Adipocytes (3T3-L1) | MEHP | Increased adipogenesis. | Activation of the PPARγ nuclear receptor. | mdpi.comfrontiersin.org |

| Hepatocytes (Primary Rat) | MEHP | Inhibition of protein synthesis. | Potential for direct interference with liver cell function. | semanticscholar.org |

Primary cells, isolated directly from tissues, and co-culture systems, which involve growing two or more different cell types together, offer models with higher physiological relevance than immortalized cell lines.

Primary Cell Cultures: Primary Leydig cells isolated from testes can produce high levels of testosterone, but this function is typically short-lived in culture (up to 3 days), making them suitable for acute but not chronic studies. frontiersin.orgnih.gov Similarly, primary Sertoli cells have been instrumental in demonstrating that phthalate monoesters can disrupt the tight junctional structures that form the blood-testis barrier. nih.gov Studies using primary human thyroid epithelial cells have also been employed, though they highlighted the experimental challenge of phthalate migration between wells in culture plates. nih.gov

Co-Culture Systems: Co-culture models are essential for studying the intricate interactions between different cell types. For instance, Sertoli-germ cell co-cultures are used to investigate how phthalate-induced Sertoli cell injury affects germ cell survival and development. europa.eu A two-compartment culture model for Sertoli cells has been specifically used to study the integrity of the blood-testis barrier, showing that monophthalates can destroy the tight junctional structure in a dose-dependent manner. nih.gov Such systems allow for the investigation of paracrine signaling and contact-dependent interactions that are lost in monocultures. researchgate.net

Three-dimensional (3D) cell culture and organoid technology represent a significant leap forward from traditional 2D monolayers, creating structures that more accurately mimic the in vivo architecture and function of organs. researchgate.netsigmaaldrich.com

Principles of 3D Culture: 3D models, including spheroids and organoids, allow for more realistic cell-cell and cell-matrix interactions, which are often lost on flat plastic surfaces. sigmaaldrich.com Organoids are self-organizing 3D structures grown from stem cells (either adult stem cells or pluripotent stem cells) that can differentiate to contain multiple, organ-specific cell types. nih.govcorning.com

Application in Toxicology: These models are increasingly used in toxicology to provide more predictive data on a compound's effects. For example, liver organoids have been used to study the impact of other environmental chemicals on the progression of nonalcoholic steatohepatitis (NASH), revealing mechanisms related to endoplasmic reticulum-mitochondria interactions. acs.org While direct application to M(1-MH)P is not yet documented, these systems offer a powerful platform to study its long-term effects on organ-level physiology, such as testicular or liver function, in a human-relevant context. nih.gov The ability to derive organoids from individual patients also opens the door for personalized toxicology studies. corning.com

Non-mammalian models provide valuable alternatives for toxicological screening due to their rapid life cycles, genetic tractability, and lower costs.

Zebrafish (Danio rerio): The zebrafish is a widely used vertebrate model. Its transparent embryos allow for real-time imaging of developmental processes. nih.gov While primarily an in vivo model, cell cultures derived from zebrafish tissues can be used for initial toxicity screening. The fully sequenced genome allows for detailed genetic studies of toxicant response pathways. nih.gov

Invertebrate Models: Invertebrates like the fruit fly (Drosophila melanogaster) and the nematode worm (Caenorhabditis elegans) are powerful systems for genetic dissection of biological pathways. nih.gov Their short generation times and the availability of vast genetic toolkits make them suitable for high-throughput screening to identify genes and pathways that are affected by chemical exposures. Although not traditional in vitro cell culture systems, they serve a similar purpose in providing a simplified, yet whole-organism, context for mechanistic investigation, bridging the gap between cell-based assays and more complex mammalian studies.

These advanced model systems, from established cell lines to complex organoids and non-mammalian organisms, provide a tiered approach to investigating the mechanistic underpinnings of M(1-MH)P's biological activity.

Ecotoxicological Investigations and Environmental Impact Assessment Methodologies for Mono 1 Methylheptyl Phthalate

Research on Aquatic Ecotoxicity of M(1-MH)P

There is a lack of specific research on the aquatic ecotoxicity of Mono(1-methylheptyl) phthalate (B1215562). The following sub-sections highlight the specific data that is currently unavailable.

Acute and Chronic Toxicity Studies in Freshwater Organisms (e.g., Daphnia magna, Algae, Fish Species)

No studies reporting the acute (e.g., EC50, LC50) or chronic (e.g., NOEC) toxicity of Mono(1-methylheptyl) phthalate to key freshwater indicator species such as the water flea (Daphnia magna), various freshwater algae, or different fish species could be identified. Such data is fundamental for establishing water quality guidelines and predicting the potential impact of this compound on freshwater ecosystems.

Marine Ecotoxicity Assessments (e.g., Sea Urchin Embryos, Marine Algae, Bivalves)

Similarly, there is no available data on the effects of this compound on marine organisms. Research on sensitive early life stages, such as the embryonic development of sea urchins, the growth of marine algae, and the reproductive success of bivalves, is crucial for understanding its potential impact on marine environments.

Endocrine Disruption and Reproductive Impairment Studies in Aquatic Wildlife Models

While some phthalates and their monoester metabolites are known endocrine disruptors in aquatic wildlife, no specific studies have been published that investigate the potential for this compound to interfere with the endocrine systems or impair the reproduction of fish or other aquatic animals. Research in this area would be critical for a thorough risk assessment.

Terrestrial Ecotoxicity Studies of M(1-MH)P

Information regarding the impact of this compound on terrestrial ecosystems is also not available in the current body of scientific literature.

Toxicity to Soil Invertebrates (e.g., Earthworms, Collembolans)

No data on the toxicity of this compound to important soil invertebrates like earthworms (e.g., Eisenia fetida) or collembolans has been published. These organisms play a vital role in soil health and nutrient cycling, and understanding the potential toxicity of M(1-MH)P to them is essential for assessing its impact on terrestrial environments.

Impact on Soil Microbial Communities and Biogeochemical Cycling

Phthalate esters can influence both the structural and functional diversity of soil microbial communities. Studies have shown that the introduction of certain phthalates into soil can alter the microbial landscape. For instance, high concentrations of some phthalates, like DEP, have been observed to reduce the numbers of total culturable bacteria and specific groups such as pseudomonads. kent.ac.ukresearchgate.net This toxicity has been linked to the disruption of microbial membrane fluidity by the lipophilic phthalate molecules. kent.ac.ukresearchgate.net Conversely, other phthalates like DEHP, even at high concentrations, have shown no significant impact on microbial communities or membrane fluidity, a difference attributed to its lower bioavailability in soil. kent.ac.ukresearchgate.net

The impact of phthalates is also dependent on soil conditions and the specific microbial populations present. Factors such as soil pH, organic matter content, and moisture can significantly affect the toxicity and bioavailability of these compounds. nih.gov For example, the toxicity of DBP and DEHP to the plant Lactuca sativa and associated soil microbes was found to be most influenced by soil pH. nih.gov Some research indicates that phthalates with high octanol-water partition coefficients (Kow), which suggests lower water solubility, have a more significant effect on shaping soil microbial communities, particularly impacting bacteria more than fungi. researchgate.netnih.gov

Given that M(1-MH)P is a monoester with a branched alkyl chain, its bioavailability and potential for membrane disruption would be key factors in determining its effect on soil microbes. Phthalates with branched chains have been noted to degrade more slowly than those with straight chains. researchgate.net The degradation of phthalates in soil is a critical process, as some microorganisms can utilize them as a carbon source, leading to their removal from the environment. However, the rate and extent of this biodegradation vary widely among different phthalates. kent.ac.uk The impact of M(1-MH)P on vital biogeochemical cycles, such as nitrogen and carbon cycling, remains an area requiring specific investigation. Alterations to microbial communities responsible for these processes could have cascading effects on soil fertility and ecosystem function.

Ecotoxicological Research in Avian and Other Wildlife Models (Non-Mammalian)

Specific ecotoxicological studies focusing on this compound in avian and other non-mammalian wildlife models are conspicuously absent from the scientific literature. The majority of research on phthalate toxicity has centered on aquatic organisms and laboratory mammals. canada.canih.govmdpi.com Therefore, to understand the potential risks M(1-MH)P might pose to these wildlife groups, it is necessary to extrapolate from data on other, more extensively studied phthalates.

Phthalates are recognized as endocrine-disrupting chemicals (EDCs), and this mode of action is a primary concern for wildlife populations. nih.govresearchgate.net Exposure can occur through contaminated food, water, and soil. In the environment, phthalates are considered ubiquitous, with measured concentrations in aquatic ecosystems ranging from low nanograms to micrograms per liter. researchgate.net

Biomarker Responses and Physiological Perturbations in Exposed Wildlife

Biomarkers are crucial tools for assessing the health of wildlife populations exposed to contaminants. For phthalates, key biomarker responses often relate to their endocrine-disrupting capabilities. In fish, exposure to certain phthalates has been shown to induce anti-androgenic effects. researchgate.net For example, exposure of male three-spined sticklebacks to Di-n-butyl phthalate (DBP) resulted in significantly reduced levels of spiggin, a glue-like protein used in nest building that is under androgen control. researchgate.net This suggests that DBP can act as an endocrine disruptor at environmentally relevant concentrations in fish. researchgate.net

Other physiological perturbations observed in aquatic organisms exposed to phthalates include oxidative stress, metabolic alterations, and neurotoxicity. nih.gov The primary metabolite of DEHP, Mono(2-ethylhexyl) phthalate (MEHP), has been shown to induce apoptosis and cell cycle arrest in a mouse spermatogonia-derived cell line, indicating potential for reproductive toxicity at the cellular level. nih.gov While these studies were not conducted on M(1-MH)P or in avian species, they highlight plausible pathways of toxicity. Potential biomarkers for M(1-MH)P exposure in birds could include alterations in plasma hormone levels (e.g., testosterone (B1683101), estradiol), vitellogenin induction in males (a marker of estrogenic activity), and changes in the expression of genes related to steroidogenesis and other endocrine pathways.

Developmental and Reproductive Effects in Avian Species

There is a significant data gap regarding the developmental and reproductive effects of M(1-MH)P in avian species. However, research on other phthalates in various animal models provides a basis for concern. In mammals, in-utero exposure to certain phthalates is known to cause adverse effects on the development of the male reproductive system. canada.cacanada.ca

In fish, studies have documented reproductive and developmental toxicity. Exposure of male zebrafish to DEHP disrupted spermatogenesis and reduced the proportion of spermatozoa. researchgate.net Similarly, DBP has been shown to impact development in the early life stages of fish. researchgate.net Given the conservation of many endocrine pathways across vertebrates, it is plausible that M(1-MH)P could elicit similar reproductive and developmental toxicities in birds. Potential effects could include reduced fertility, eggshell thinning, altered parental behavior, and developmental abnormalities in offspring. However, without specific studies on avian models, these remain hypothetical risks requiring empirical investigation.

Methodologies for Ecological Risk Assessment of M(1-MH)P

Ecological Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities on the environment. For a chemical like M(1-MH)P, this involves characterizing its potential hazards and estimating the likelihood of exposure to determine the risk to ecosystems.

Probabilistic Risk Assessment Frameworks and Hazard Quotient Derivation

Probabilistic Risk Assessment (PRA) is an advanced approach that uses probability distributions to characterize variability and uncertainty in exposure and effects assessments, providing a more realistic estimation of risk than deterministic methods. rivm.nlaltex.org Instead of relying on single-point "worst-case" estimates, PRA models the range of possible values for exposure concentrations and toxicological endpoints, resulting in a distribution of possible risks. altex.org

A more common and simpler method used in screening-level risk assessments is the derivation of a Hazard Quotient (HQ). The HQ is the ratio of a Predicted Environmental Concentration (PEC) to a Predicted No-Effect Concentration (PNEC). frontiersin.orgcanada.ca

HQ = PEC / PNEC

PEC: The estimated concentration of a substance in an environmental compartment (water, soil, sediment).

PNEC: The concentration below which unacceptable effects on the ecosystem are not expected to occur.

An HQ value greater than 1 indicates a potential for adverse ecological effects, suggesting that a more detailed risk assessment may be necessary. nih.gov This approach can also be used in a cumulative risk assessment by summing the HQs of multiple chemicals that share a common mode of action, such as the anti-androgenic effects of many phthalates. canada.ca

Derivation of Predicted No-Effect Concentrations (PNECs) and Environmental Quality Standards (EQSs)

The Predicted No-Effect Concentration (PNEC) is a cornerstone of ecological risk assessment. It is derived from ecotoxicity data, such as the No-Observed-Effect Concentration (NOEC) or the concentration affecting 10% of the test population (EC10), from single-species laboratory tests. nih.gov An assessment factor (AF) is applied to the lowest available critical toxicity value (CTV) to account for uncertainties, such as extrapolating from laboratory conditions to the field and from a few tested species to all species in an ecosystem. canada.caindustrialchemicals.gov.au

PNEC = Lowest CTV / AF

The magnitude of the AF (typically ranging from 10 to 1000) depends on the quantity and quality of the available ecotoxicity data. canada.caindustrialchemicals.gov.au For example, a Canadian screening assessment derived PNECs for various phthalates in the aquatic compartment, applying different AFs based on the available data for each substance. canada.ca

Currently, no specific PNEC values for this compound have been established due to the lack of ecotoxicity data. The table below shows examples of PNECs derived for other phthalates.

Table 1: Examples of Predicted No-Effect Concentrations (PNECs) for Select Phthalates in the Aquatic Compartment (Note: Data for M(1-MH)P is not available; these values are for illustrative purposes only)

| Substance | Critical Toxicity Value (CTV) (mg/L) | Species and Effect | Assessment Factor (AF) | PNEC (mg/L) | Source |

|---|---|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | 0.001 | Fish (various studies) | 50 | 0.00002 | industrialchemicals.gov.au |

| Dibutyl phthalate (DBP) | 0.005 | Juvenile Murray rainbowfish | 50 | 0.0001 | industrialchemicals.gov.au |

| Diisobutyl phthalate (DIBP) | 0.19 | Daphnia magna (21-day reproduction) | 10 | 0.019 | canada.ca |

Environmental Quality Standards (EQSs) are regulatory thresholds for concentrations of contaminants in water, sediment, or biota that are intended to protect the health of the ecosystem. service.gov.ukwww.gov.uk EQSs are often derived from PNEC values and are legally enforceable limits. For a substance to be included in lists like the Water Framework Directive's list of priority substances, extensive data on its toxicity, persistence, and bioaccumulation potential are required. www.gov.ukeuropa.eu As with PNECs, no EQS has been specifically established for this compound.

Application of Effect-Based Monitoring Tools in Ecotoxicological Studies

The assessment of the environmental impact of "this compound" and other plasticizer metabolites is increasingly moving beyond conventional analytical chemistry, which measures concentrations, to include effect-based monitoring tools. These biological assays provide crucial information on the potential toxicological effects of these compounds on ecosystems. Such tools are instrumental in understanding the cumulative risk posed by complex mixtures of contaminants in the environment.

Effect-based monitoring employs a variety of biological assays, from in vitro cell-based tests to in vivo organism-level studies, to detect and quantify the biological responses to chemical exposures. cityu.edu.hkdiva-portal.org These methods are particularly valuable for identifying the effects of endocrine-disrupting compounds, a category to which many phthalates belong. europa.eu For "this compound," in vitro bioassays have been pivotal in elucidating its potential mechanisms of toxicity.

One significant application of effect-based tools has been in the study of peroxisome proliferator-activated receptors (PPARs). These nuclear receptors are involved in lipid metabolism and are a known target for some phthalates. nih.gov Research has demonstrated that "this compound" is an activator of PPARs, particularly PPARα and PPARγ, with a more potent activation of PPARγ. nih.gov More critically, alongside a few other phthalate esters, it was found to activate PPARδ. nih.gov This specific activation is noteworthy as it has been linked to teratogenic effects. nih.gov

A key in vitro test system used to screen for such developmental toxicity is the F9 teratocarcinoma cell differentiation assay. In this assay, "this compound" was one of only a few phthalate monoesters that induced cell differentiation, a response that correlates with the teratogenic potential of a substance. nih.gov The convergence of results from the PPARδ activation and the F9 cell differentiation assays provides strong evidence for the specific biological activity of "this compound." nih.gov

The table below summarizes the findings from in vitro studies on "this compound" and its interaction with specific biological pathways.

| Effect-Based Monitoring Tool | Test System | Compound Tested | Observed Effect | Implication |

| Receptor Activation Assay | Chinese hamster ovary-reporter cells | This compound | Activation of PPARα, PPARγ, and PPARδ | Potential for endocrine disruption and developmental toxicity. nih.gov |

| Cell Differentiation Assay | F9 teratocarcinoma cells | This compound | Induction of cell differentiation | Indication of teratogenic potential. nih.gov |

These effect-based monitoring tools offer a more holistic approach to environmental risk assessment. By focusing on the biological effects, they can detect the impact of novel or unmonitored contaminants and account for the synergistic or antagonistic effects of chemical mixtures present in the environment. cityu.edu.hk The findings for "this compound" underscore the importance of integrating these bioassays into ecotoxicological investigations to provide a more comprehensive understanding of the potential risks posed by plasticizer metabolites to environmental health.

Theoretical, Computational, and in Silico Approaches in Mono 1 Methylheptyl Phthalate Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for M(1-MH)P and Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. ecetoc.org These models are instrumental in predicting the characteristics of chemicals like M(1-MH)P, especially when experimental data is limited. smolecule.com

QSAR models are frequently employed to predict the binding affinity of compounds to various biological receptors. For phthalates, interactions with nuclear receptors are of particular interest due to their endocrine-disrupting potential. smolecule.comresearchgate.net Predictive models can estimate the binding affinity of M(1-MH)P to receptors such as the peroxisome proliferator-activated receptors (PPARs). bu.edu The lipophilicity of a phthalate (B1215562), often represented by its octanol-water partition coefficient (log Kow), is a key descriptor in these models. For a series of phthalates, binding affinity to the estrogen receptor (ER) has been shown to increase with log Kow up to a certain point. canada.ca By analyzing the structural features of M(1-MH)P, such as its branched alkyl chain which influences its steric and hydrophobic properties, QSAR models can provide an initial assessment of its potential to interact with and activate these receptors. smolecule.comvulcanchem.com

The environmental fate and ecotoxicity of chemicals are significant concerns. QSAR models are valuable tools for assessing these endpoints by predicting properties like water solubility, bioaccumulation potential, and toxicity to aquatic organisms. ecetoc.orgresearchgate.net The octanol-water partition coefficient (log Kow) is a critical parameter in these predictions, with higher values, as seen with longer-chain phthalates, suggesting a greater potential for bioaccumulation. mst.dk For phthalates, QSAR models can predict acute toxicity to fish, often classifying them into categories such as "harmful" or "toxic" based on calculated lethal concentrations (LC50). researchgate.net While M(1-MH)P-specific ecotoxicity QSAR studies are not abundant, the principles derived from broader phthalate assessments can be applied. For example, it has been suggested that phthalates with alkyl chains of six or more carbons may be less likely to cause intrinsic toxicity to aquatic organisms due to their low water solubility and rapid metabolism, which prevents the buildup of a critical toxic body burden. canada.ca

Molecular Docking and Dynamics Simulations for M(1-MH)P Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques that provide a three-dimensional view of how a ligand like M(1-MH)P might bind to a receptor and the subsequent conformational changes that may occur.

Molecular docking studies have been utilized to investigate the binding of phthalate monoesters, including M(1-MH)P, to the ligand-binding domain (LBD) of nuclear receptors. bu.edu The LBD of these receptors, such as the Androgen Receptor (AR), Estrogen Receptor (ER), and Peroxisome Proliferator-Activated Receptors (PPARs), typically contains a hydrophobic pocket where ligands can bind. mdpi.comcore.ac.uknih.govjst.go.jp

For instance, a study employing molecular docking screened 73 mono-ortho-phthalate esters for their potential to bind to PPARγ. bu.edu Although the experimental EC₅₀ for M(1-MH)P's activation of PPARγ was not measured, the computational model predicted its binding orientation within the PPARγ LBD. bu.eduvulcanchem.com Key predicted interactions included hydrogen bonding between the carboxyl group of the phthalate and specific amino acid residues (H323 and H449) in the receptor's activation function-2 (AF-2) domain. vulcanchem.com The 1-methylheptyl chain was predicted to fit into a hydrophobic subpocket. vulcanchem.com Docking studies have shown that M(1-MH)P can adopt different orientations within the PPARγ binding pocket. bu.edu

| Receptor | Predicted Interacting Residues | Type of Interaction |

| PPARγ | H323, H449 | Hydrogen Bonding |

| PPARγ | Ω-loop (residues 271–275) proximal subpocket | Hydrophobic Interactions |

This table summarizes predicted interactions based on available molecular docking studies.

Ligand binding to a nuclear receptor is known to induce conformational changes that are crucial for the receptor's function, such as the recruitment of coactivators or corepressors. mdpi.comnih.govnih.gov Molecular dynamics (MD) simulations can be used to explore these dynamic processes. mdpi.comtandfonline.com Upon agonist binding, a critical conformational shift often involves the repositioning of helix 12 (the AF-2 helix), which stabilizes the coactivator binding groove. nih.gov

While specific MD simulation studies focusing solely on M(1-MH)P are limited, the principles of nuclear receptor activation are well-established. jst.go.jpoup.com For PPARs, ligand binding triggers the release of corepressor complexes and the recruitment of coactivators, leading to the transcriptional activation of target genes. mdpi.comjst.go.jp Studies on other phthalates have shown that the length and hydrophobicity of the alkyl side chain significantly influence the binding to receptors like PPARα. researchgate.net MD simulations can elucidate how the binding of M(1-MH)P might stabilize a particular conformation of the receptor, providing a mechanistic basis for its potential as a receptor agonist or antagonist. These simulations can reveal fluctuations in different regions of the protein upon ligand binding, highlighting the allosteric pathways through which the signal of ligand binding is transmitted through the protein structure. pnas.orgnih.gov

In Silico Toxicity Prediction Tools and Databases for Phthalate Metabolites

In silico toxicology has emerged as a critical discipline for predicting the potential adverse effects of chemicals, including phthalate metabolites like Mono(1-methylheptyl) phthalate (M(1-MH)P). nih.govresearchgate.net These computational methods offer a rapid and cost-effective alternative to traditional animal testing, enabling the prioritization of chemicals for further investigation and supporting risk assessment. nih.gov Various in silico tools and databases are utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of phthalates. ubbcluj.roresearchgate.net

Computational approaches for toxicity prediction are broadly based on methods like Quantitative Structure-Activity Relationship (QSAR) models, structural alerts, and read-across techniques. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov These models are trained on datasets of known chemicals and can then predict the properties of untested compounds.

Several computational tools are available for assessing the toxicological profiles of phthalates and their metabolites. ubbcluj.romdpi.comnih.gov For instance, platforms like ADMETLab2.0 utilize QSAR regression or classification models to predict a wide range of ADMET properties. mdpi.com Studies using such tools have predicted that many phthalates exhibit good bioavailability and skin permeability, which can be associated with toxicity, particularly through inhalation. ubbcluj.ro These compounds are predicted to interact with numerous molecular targets in the human body, including receptors, cytochromes, and transcription factors, potentially leading to effects like endocrine disruption, irritation, and non-genotoxic carcinogenicity. ubbcluj.roresearchgate.netgsa.ac.uk However, many phthalates are not predicted to cause genotoxic carcinogenicity or mutagenicity. ubbcluj.ro

Databases such as the Toxicity Forecaster (ToxCast) database from the U.S. Environmental Protection Agency (EPA) and the Toxic Substance Control Act Test Submission Database (TSCATS) provide extensive toxicological data from high-throughput screening assays and industry-submitted reports, which can be used to build and validate in silico models. cpsc.gov Other tools like Meteor, BioTransformer, and TIMES are specifically designed to predict the metabolic fate of xenobiotics, which is crucial as the metabolites of parent phthalates are often the bioactive compounds. mdpi.comnih.gov

| Tool/Database | Primary Function | Prediction Method | Relevant Endpoints for Phthalates |

|---|---|---|---|

| ADMETLab2.0 | ADMET Profile Prediction | QSAR (Regression/Classification) | Hepatotoxicity, Carcinogenicity, Mutagenicity, Endocrine Disruption mdpi.com |

| FAFDrugs4 | ADME-Tox Profile Prediction | Rule-based filters (e.g., Pfizer 3/75, GSK 4/400) | Oral Bioavailability, General Toxicity ubbcluj.ro |

| Derek Nexus | Toxicity Prediction | Knowledge-based Expert System, Structural Alerts | Skin Sensitization, Mutagenicity, Carcinogenicity nih.gov |

| Meteor | Metabolism Prediction | Knowledge-based Expert System | Predicts metabolic pathways and resulting metabolites nih.govzenodo.org |

| ToxCast/Tox21 | High-Throughput Toxicity Screening | In Vitro Bioassays | Data for receptor binding, enzyme inhibition, etc., to build predictive models nih.gov |

| OECD QSAR Toolbox | Toxicity Prediction | Read-across, Trend Analysis, QSAR | Developmental and Reproductive Toxicity, various other endpoints nih.govnih.gov |

Research has specifically identified this compound as a compound capable of activating peroxisome proliferator-activated receptors (PPARs), particularly PPARalpha, PPARgamma, and PPARdelta. nih.gov This activity, identified through in vitro assays, can be correlated with predictions from in silico models that screen for nuclear receptor binding. nih.gov Molecular docking studies, a type of in silico method, have further explored the binding affinity of phthalate monoesters to the PPARγ ligand-binding domain, predicting that the carboxyl group of the phthalate forms key hydrogen bonds, a feature shared by known potent agonists. vulcanchem.com

Physiologically Based Pharmacokinetic (PBPK) Modeling for M(1-MH)P in Animal Models

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational technique used to simulate the ADME of chemical substances in the body. wikipedia.orgepa.gov Unlike classical pharmacokinetic models, PBPK models are mechanistic, built upon the fundamental anatomy, physiology, and biochemistry of the animal species being studied. wikipedia.orgmdpi.com This approach allows for the prediction of chemical concentrations in various tissues over time, providing a crucial link between external exposure and internal target organ dose. epa.gov